4,5-Diiodo-1-methyl-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

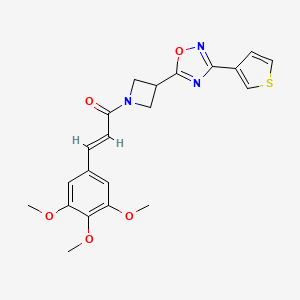

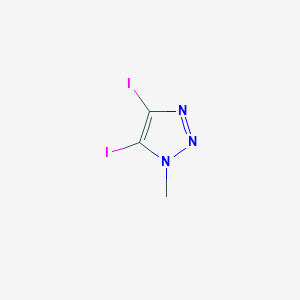

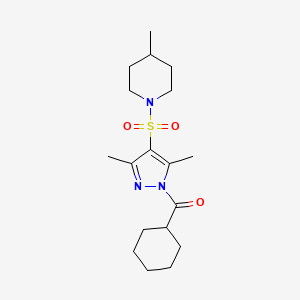

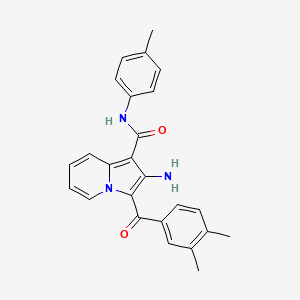

“4,5-Diiodo-1-methyl-triazole” is a heterocyclic compound that contains a triazole ring with two iodine atoms and a methyl group attached to it. It is a type of 1,2,3-triazole, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Synthesis Analysis

The synthesis of “this compound” involves an efficient and viable synthetic route. The N-alkylation of 3 resulted in the formation of two tautomers. The N-alkyl-diiodo-triazoles were nitrated with 100% nitric acid to form monoiodo–mononitro-triazoles .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The nitrogen-rich compounds and intermediates with structure of monocyclic, bicyclic, and fused rings based on 1,2,3-triazole were synthesized and prepared .

Chemical Reactions Analysis

Triazole compounds, including “this compound”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The N-alkyl-diiodo-triazoles were nitrated with 100% nitric acid to form monoiodo–mononitro-triazoles .

科学的研究の応用

Corrosion Inhibition

- Triazole derivatives, such as 4H-1,2,4-triazole, have been studied for their efficiency in inhibiting corrosion of metals like mild steel in acidic media. Their high inhibition efficiencies, reaching up to 99% in certain conditions, make them valuable in this application (Lagrenée et al., 2002).

- Another study on the adsorption of triazole derivatives on mild steel surfaces in hydrochloric acid also confirms their effectiveness as corrosion inhibitors. Their efficiency can be as high as 99.6% under certain conditions, pointing to their potential in protective applications (Bentiss et al., 2007).

Drug Discovery and Biological Activities

- Click chemistry, which often involves triazole formation, is increasingly applied in drug discovery. Triazoles interact with biological targets through hydrogen bonding and dipole interactions, broadening their potential in medicinal chemistry (Kolb & Sharpless, 2003).

- Triazoles have shown potential as anticonvulsants and in treating conditions like spasticity. This is due to their ability to act functionally like glycine receptor agonists (Kane et al., 1994).

- A comprehensive review of triazole derivatives highlights their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making them attractive for pharmaceutical development (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry

- 1,2,3-Triazoles feature in supramolecular and coordination chemistry, where their diverse interactions enable applications in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Antimicrobial and Antileishmanial Activities

- Triazole derivatives have been synthesized and evaluated for antimicrobial activities, indicating their potential in addressing various microbial infections (Bektaş et al., 2007).

- The antileishmanial activity of 4-amino-1,2,4-triazole derivatives has been studied, with some compounds showing significant effectiveness against Leishmania infantum, a causative agent of leishmaniasis (Süleymanoğlu et al., 2017).

Environmental Applications

- In environmental studies, benzotriazoles, closely related to triazoles, have been identified as polar pollutants in municipal wastewater. Their removal via wastewater treatment processes has been a subject of study, indicating the environmental impact of triazole derivatives (Reemtsma et al., 2010).

Safety and Hazards

While specific safety and hazard information for “4,5-Diiodo-1-methyl-triazole” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

作用機序

Target of Action

Triazole compounds, which include 4,5-diiodo-1-methyl-triazole, are known to bind with a variety of enzymes and receptors in biological systems . These interactions allow triazoles to exhibit versatile biological activities .

Mode of Action

Triazole compounds are known to interact with their targets, leading to various changes in the biological system . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.

Result of Action

Given the compound’s potential to interact with various enzymes and receptors, it can be inferred that it could have diverse molecular and cellular effects .

特性

IUPAC Name |

4,5-diiodo-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVGFXHSWIJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2928626.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928633.png)

![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)

![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)

![(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2928645.png)